N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide
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Description
N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H17N5O2S and its molecular weight is 403.46. The purity is usually 95%.
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Biological Activity
N-(3-cyclopropyl-1-(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure combining several heterocyclic moieties, which are known to influence biological activity. The presence of the thiophene ring and the pyrazole scaffold is significant as these structures are often linked to various pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including those similar to this compound. For instance, compounds with similar structures have demonstrated significant inhibitory effects on cancer cell lines. A notable example includes a pyrazole derivative that exhibited an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity .
2. Anti-inflammatory Activity
The compound's structure suggests potential anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. For example, certain pyrazole analogs were evaluated for their ability to stabilize human red blood cell membranes, demonstrating anti-inflammatory effects at various concentrations (100 µg, 500 µg, 1000 µg) . This mechanism could be relevant for this compound.
3. Antioxidant Activity
Antioxidant properties are vital for mitigating oxidative stress-related diseases. Compounds similar to N-(3-cyclopropyl...) have shown promising results in scavenging reactive oxygen species (ROS). For instance, certain derivatives were reported to exhibit higher antioxidant activity than standard ascorbic acid . This suggests that N-(3-cyclopropyl...) may also possess significant antioxidant capabilities.
The mechanisms underlying the biological activities of this compound are likely multifaceted:
Inhibition of Key Enzymes
Pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways and cancer progression. The inhibition of COX enzymes and other related pathways can lead to reduced inflammation and tumor growth.
Receptor Binding
Molecular docking studies indicate that pyrazole derivatives can effectively bind to various biological targets, including cyclooxygenase and farnesyl transferase receptors . This binding affinity is crucial for their therapeutic effects.
Case Studies
Several studies have investigated compounds structurally related to N-(3-cyclopropyl...). For example:
Study | Compound | Activity | IC50 Value |
---|---|---|---|
Tewari et al. (2014) | 3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-pyrazole | EGFR Inhibition | 0.07 µM |
Brullo et al. (2012) | N-(4-fluorophenyl)-2,3-dihydro-imidazo[1,2-b]pyrazole | Anti-inflammatory | IC50: 3.8 nM |
Recent Findings | Various pyrazole derivatives | Antioxidant | IC50: 28.23 μg/mL |
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(6-oxo-4-phenyl-1H-pyrimidin-2-yl)pyrazol-3-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O2S/c27-19-12-15(13-5-2-1-3-6-13)22-21(24-19)26-18(11-16(25-26)14-8-9-14)23-20(28)17-7-4-10-29-17/h1-7,10-12,14H,8-9H2,(H,23,28)(H,22,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDCWRJKFHDBEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=C2)NC(=O)C3=CC=CS3)C4=NC(=CC(=O)N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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